molecular formula C22H23N5O5S2 B2738218 (Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031361-94-0

(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2738218
CAS No.: 1031361-94-0
M. Wt: 501.58
InChI Key: JVMRZOZENLFYJW-DHDCSXOGSA-N
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Description

(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C22H23N5O5S2 and its molecular weight is 501.58. The purity is usually 95%.
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Biological Activity

(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential biological activity. Its structure suggests multiple pharmacological targets, particularly in antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Thioxothiazolidin : Known for antimicrobial properties.
  • Pyrido[1,2-a]pyrimidine : Often associated with anticancer activity.
  • Piperazine : Frequently used in drug design for its psychoactive effects.

Biological Activity Overview

The biological activities of this compound include:

Antimicrobial Activity

Recent studies have indicated that derivatives of thioxothiazolidine exhibit significant antibacterial properties. For instance, compounds similar to the target compound demonstrated:

  • Antibacterial Efficacy : Against various Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL.
BacteriaMIC (mg/mL)MBC (mg/mL)
E. coli0.030.06
Staphylococcus aureus0.010.02
Enterobacter cloacae0.0040.008

The most sensitive strain was Enterobacter cloacae, while E. coli showed the highest resistance .

Antifungal Activity

The compound also demonstrated antifungal properties, with activity against fungi such as:

FungusMIC (mg/mL)
T. viride0.004
A. fumigatus0.06

These results indicate a promising antifungal profile, particularly against T. viride, which was the most susceptible organism tested .

Case Studies

A notable study evaluated the antimicrobial efficacy of a series of thioxothiazolidine derivatives, reporting that the lead compound exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin by factors ranging from 10 to 50 times .

Another investigation focused on molecular docking studies, revealing that the compound's interactions with bacterial enzymes could elucidate its mechanism of action, potentially inhibiting critical metabolic pathways in pathogenic bacteria .

The proposed mechanism for the antimicrobial activity involves:

  • Inhibition of Cell Wall Synthesis : Similar to beta-lactam antibiotics.
  • Disruption of Membrane Integrity : Causing leakage of cellular contents.
  • Enzyme Inhibition : Targeting specific bacterial enzymes involved in metabolism.

Properties

IUPAC Name

ethyl 2-[1-[7-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S2/c1-4-32-17(28)10-14-19(29)23-7-8-26(14)18-13(9-15-21(31)25(3)22(33)34-15)20(30)27-11-12(2)5-6-16(27)24-18/h5-6,9,11,14H,4,7-8,10H2,1-3H3,(H,23,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMRZOZENLFYJW-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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